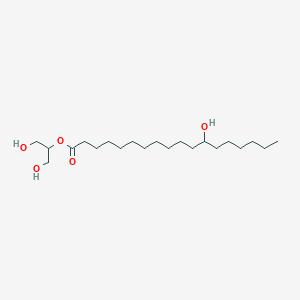
Glycerol (2-(12-hydroxystearate))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Glycerol (2-(12-hydroxystearate)) is typically synthesized through the esterification of glycerol with 12-hydroxystearic acid. The reaction involves heating glycerol and 12-hydroxystearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is usually carried out at temperatures ranging from 100°C to 150°C, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of glycerol (2-(12-hydroxystearate)) involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with efficient mixing and temperature control. The use of continuous removal of water and the application of vacuum can enhance the yield and purity of the product . Additionally, the final product is often purified through distillation or recrystallization to achieve the desired quality for commercial use .
化学反应分析
Types of Reactions
Glycerol (2-(12-hydroxystearate)) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
科学研究应用
Glycerol (2-(12-hydroxystearate)) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Utilized in topical formulations for its moisturizing and skin-conditioning properties.
作用机制
The mechanism of action of glycerol (2-(12-hydroxystearate)) primarily involves its ability to interact with lipid bilayers and enhance the stability of emulsions. The hydroxyl groups in the compound form hydrogen bonds with water molecules, while the hydrophobic stearate chain interacts with lipid molecules. This dual interaction helps to stabilize emulsions and improve the texture and consistency of formulations .
相似化合物的比较
Similar Compounds
Glycerol monostearate: Another ester of glycerol, commonly used as an emulsifier in foods and cosmetics.
Glycerol tristearate: A triglyceride used in food and cosmetic applications for its thickening properties.
Uniqueness
Glycerol (2-(12-hydroxystearate)) is unique due to the presence of the hydroxyl group on the stearate chain, which enhances its emulsifying and stabilizing properties compared to other glycerol esters. This makes it particularly effective in formulations requiring both hydrophilic and lipophilic interactions .
属性
CAS 编号 |
872803-98-0 |
|---|---|
分子式 |
C21H42O5 |
分子量 |
374.6 g/mol |
IUPAC 名称 |
1,3-dihydroxypropan-2-yl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-11-14-19(24)15-12-9-7-5-6-8-10-13-16-21(25)26-20(17-22)18-23/h19-20,22-24H,2-18H2,1H3 |
InChI 键 |
MCFVIIRWMQHVIQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC(CO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















